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Compound of Interest

Compound Name: Terbium(III) fluoride

CAS No.: 117386-24-0

Cat. No.: B040118

Get Quote

For Immediate Release

PISCATAWAY, NJ – Researchers, scientists, and professionals in drug development now have

access to a comprehensive technical guide detailing the crystal structure and space group of

terbium(III) fluoride (TbF3). This document provides an in-depth analysis of the structural

properties of this inorganic compound, crucial for its applications in materials science and

pharmaceutical research.

Terbium(III) fluoride primarily crystallizes in an orthorhombic structure, a key detail for

understanding its physical and chemical properties.[1][2][3] This guide summarizes the

crystallographic data from both experimental and computational studies, offering a multifaceted

view of its atomic arrangement.

Crystal Structure and Polymorphism
At ambient conditions, terbium(III) fluoride adopts an orthorhombic crystal system belonging

to the space group Pnma (No. 62).[1][2][3] In this structure, each terbium (Tb³⁺) ion is

coordinated to nine fluoride (F⁻) ions.[1][2]
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Interestingly, TbF3 exhibits polymorphism, transforming to a hexagonal crystal structure at

elevated temperatures. This phase transition is a critical consideration for its application in

high-temperature environments.

Quantitative Crystallographic Data
The precise dimensions of the unit cell of orthorhombic TbF3 have been determined by both

experimental methods, such as neutron diffraction, and computational approaches like Density

Functional Theory (DFT). While the values show slight variations inherent to the different

methodologies, they provide a consistent picture of the crystal lattice.

Parameter
Experimental (Neutron

Diffraction)
Computational (DFT)

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

a (Å) 0.6513 4.446

b (Å) 0.6949 6.465

c (Å) 0.4384 6.966

Note: The significant difference in the reported lattice parameters between experimental and

computational results may arise from different unit cell conventions or computational models.

Experimental and Computational Methodologies
The determination of the crystal structure of terbium(III) fluoride has been achieved through

sophisticated experimental and theoretical techniques.

Experimental Protocol: Neutron Powder Diffraction
The definitive experimental elucidation of the TbF3 crystal structure was accomplished using

neutron powder diffraction. This technique is particularly advantageous for locating light atoms

like fluorine in the presence of heavy atoms like terbium.

A generalized experimental workflow for such an analysis involves:
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Sample Preparation: A polycrystalline powder sample of TbF3 is prepared. For neutron

diffraction, a relatively large sample size is often required.

Data Collection: The sample is placed in a neutron beam, typically from a nuclear reactor or

a spallation source. The diffracted neutrons are detected at various angles to produce a

diffraction pattern.

Structure Refinement: The collected diffraction data is analyzed using the Rietveld

refinement method. This involves fitting a calculated diffraction pattern, based on a

theoretical crystal structure model, to the experimental data. The refinement process

optimizes various parameters, including lattice parameters, atomic positions, and thermal

displacement parameters, to achieve the best fit between the calculated and observed

patterns.

Computational Protocol: Density Functional Theory
(DFT)
First-principles calculations based on Density Functional Theory (DFT) have been employed to

model the crystal structure of TbF3 and predict its properties. DFT allows for the calculation of

the electronic structure and total energy of a system, from which stable crystal structures and

lattice parameters can be derived.

A typical computational workflow for determining the crystal structure of TbF3 using DFT

includes:

Model Building: An initial structural model of TbF3 is constructed based on known similar

compounds or chemical intuition.

Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE,

B3LYP) and basis set are selected. For lanthanide compounds, relativistic effects are often

taken into account.

Geometry Optimization: The atomic positions and lattice parameters of the initial model are

systematically varied to find the configuration with the lowest total energy. This process,

known as geometry optimization or structural relaxation, yields the theoretically predicted

stable crystal structure.
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Property Calculation: Once the optimized structure is obtained, various physical and

electronic properties can be calculated and compared with experimental data.

Logical Relationship of Crystal Structure
Information
The following diagram illustrates the relationship between the key aspects of the terbium(III)
fluoride crystal structure.
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Caption: Logical flow of TbF3 crystal structure information.

This in-depth guide provides a foundational understanding of the crystal structure of

terbium(III) fluoride, essential for leveraging its properties in advanced material and

pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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